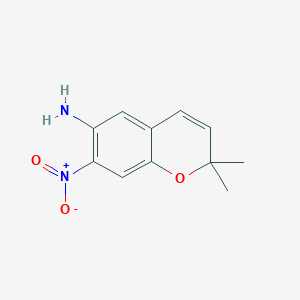

2,2-Dimethyl-7-nitro-2H-chromen-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine involves several steps. One common method includes the reaction of 2,2-dimethylchromene with nitric acid to introduce the nitro group at the 7th position. The amine group at the 6th position can be introduced through a subsequent reaction with ammonia or an amine derivative . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Functionalization of the Amine Group

The 6-amine group undergoes nucleophilic reactions, enabling diverse derivatization:

Sulfonamide Formation

Reaction with sulfonyl chlorides produces sulfonamide derivatives, a key step in medicinal chemistry :

-

General procedure :

Representative example :

| Sulfonyl Chloride | Product Yield (%) | IC₅₀ (μM) |

|---|---|---|

| 3,4-Dimethoxybenzene | 85 | 1.6 |

| 4-Nitrobenzene | 72 | 8.3 |

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines. This method is critical for introducing alkyl/aryl groups at the 6-position .

Reduction of the Nitro Group

While not part of the target compound’s structure, the nitro group can be reduced to an amine using catalytic hydrogenation or Fe/HCl, forming 2,2-dimethyl-6,7-diamino-2H-chromene .

Typical conditions :

Metal-Catalyzed Coupling Reactions

Copper or palladium catalysts enable cross-couplings, though the nitro group may require protection:

-

Copper(I)-mediated reactions with terminal alkynes yield iminochromene derivatives under mild conditions .

-

Palladium-catalyzed cyclizations form fused chromene systems but are less explored for nitro-substituted derivatives .

Table 1: Nitration Conditions for Chromene Derivatives

| Substrate | Nitrating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4,7-Dimethylchromene | HNO₃/H₂SO₄ | 28 | 65 |

| 6-Aminochromene | Ac₂O-protected/HNO₃ | 0–5 | 58 |

Table 2: Sulfonamide Derivatives and Bioactivity

| Sulfonamide Group | IC₅₀ (μM, HIF-1 Inhibition) |

|---|---|

| 3,4-Dimethoxybenzene | 1.6 |

| 4-Fluorobenzene | 4.8 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 2,2-Dimethyl-7-nitro-2H-chromen-6-amine exhibits promising anticancer properties. Specifically, it has been studied for its ability to inhibit the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial for tumor growth under low oxygen conditions.

Case Studies:

- A study demonstrated that derivatives of this compound could effectively reduce tumor size in glioblastoma models and inhibit HIF-1 transcriptional activity, with IC50 values ranging from 1.5 to 17 μM against HIF activity .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| 3,4-Dimethoxy-N-[...]-benzenesulfonamide | HIF Inhibition | 1.5 - 17 |

Antifungal Applications

This compound has also been evaluated for its antifungal properties. It shows significant activity against various fungal pathogens, making it a candidate for agricultural fungicides.

Mechanism of Action:

The antifungal activity is attributed to the compound's ability to disrupt essential cellular processes in fungi, inhibiting their growth by interfering with the synthesis of vital cellular components .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in synthesizing more complex molecules within the chemical industry. Its versatility allows it to be utilized in various applications, including:

- Synthesis of Pharmaceuticals : As a precursor for developing novel therapeutic agents.

- Chemical Research : Used in studies investigating structure-activity relationships and the development of new compounds with enhanced biological activities.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Can form corresponding oxides.

- Reduction : The nitro group can be reduced to yield amines or hydroxylamines.

- Substitution Reactions : The nitro group can be replaced with other functional groups using appropriate reagents .

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-7-nitro-2H-chromen-6-amine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and inhibition of key enzymes .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-7-nitro-2H-chromen-6-amine can be compared with other chromene derivatives, such as:

2,2-Dimethylchromene: Lacks the nitro and amine groups, resulting in different chemical properties and biological activities.

7-Nitro-2H-chromen-6-amine: Similar structure but without the dimethyl groups, affecting its reactivity and applications.

2,2-Dimethyl-2H-chromen-6-amine: . The presence of both the nitro and amine groups in this compound makes it unique and versatile for various applications.

Biologische Aktivität

2,2-Dimethyl-7-nitro-2H-chromen-6-amine is a compound that has garnered attention in biological research due to its diverse activities, particularly its antifungal properties and potential applications in cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Chromene Backbone : A bicyclic structure that contributes to its biological activity.

- Nitro Group : Located at the 7th position, which enhances reactivity.

- Amine Group : Present at the 6th position, contributing to its interaction with biological targets.

The biological activity of this compound primarily involves:

- Antifungal Activity : The compound inhibits fungal cell growth by disrupting cellular processes. This is attributed to its ability to interfere with the synthesis of essential cellular components in fungi.

- Cancer Therapeutics : Recent studies have indicated that derivatives of this compound can inhibit HIF-1 (hypoxia-inducible factor 1) transcriptional activity, which is crucial in tumor growth regulation. This inhibition has been observed in various cancer models, including glioblastoma and pancreatic cancer .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of various derivatives based on the chromene scaffold. For instance:

- 3,4-Dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide demonstrated potent anti-cancer properties with IC50 values ranging from 1.5 to 17 μM against HIF activity .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| 3,4-Dimethoxy-N-[...]-benzenesulfonamide | HIF Inhibition | 1.5 - 17 |

Antifungal Applications

In agricultural research, this compound has been evaluated for its potential as an agricultural fungicide. Studies indicate that it exhibits significant antifungal activity against various pathogens affecting crops. The compound's mechanism involves inhibiting key enzymatic pathways essential for fungal growth.

Cancer Research

In a notable study involving glioblastoma models, derivatives of this compound were tested for their ability to inhibit tumor growth. The findings revealed that formulations containing these compounds effectively reduced tumor size in vivo, suggesting their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

2,2-dimethyl-7-nitrochromen-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(2)4-3-7-5-8(12)9(13(14)15)6-10(7)16-11/h3-6H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQAQIYAMSIFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.